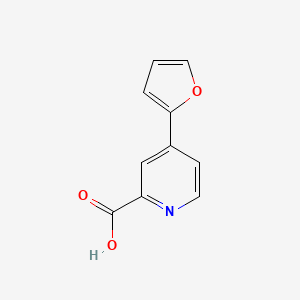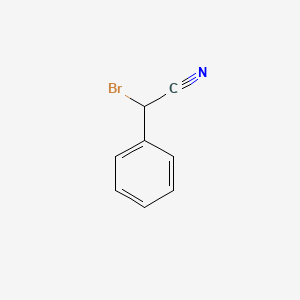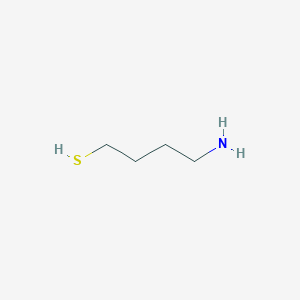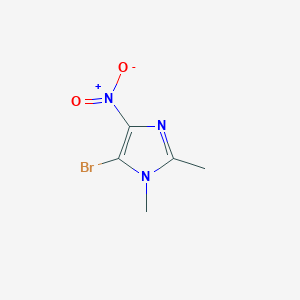
4-(Furan-2-yl)pyridine-2-carboxylic Acid
Vue d'ensemble
Description
4-(Furan-2-yl)pyridine-2-carboxylic acid is a compound that features both a furan and a pyridine ring, which are important heterocyclic structures in organic chemistry. The furan ring is a five-membered aromatic ring with oxygen, while the pyridine ring is a six-membered ring with nitrogen. The carboxylic acid functional group attached to the pyridine ring makes it an acid derivative, which can participate in various chemical reactions and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates, leading to the formation of fully substituted furans . Additionally, the reaction of substituted furan-2-carboxaldehydes with hippuric acid under microwave irradiation can yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, which are furan derivatives with potential biological activity . Furthermore, oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents can produce 4-substituted furan-2-ones, which are structurally related to the compound of interest .
Molecular Structure Analysis
The molecular structure of furan derivatives can be characterized using various spectroscopic techniques such as UV, IR, NMR, and MS . For instance, novel colored Maillard reaction products from furan-2-carboxaldehyde and amino acids have been identified and characterized, providing insights into the structural features of these compounds . Crystallographic studies of related compounds, such as pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives, have revealed supramolecular features and intermolecular contacts within the crystal structures .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids involves a series of reactions including conversion to azides, cyclization, aromatization, and reduction, followed by hydrolysis to yield the corresponding carboxylic acids . Additionally, furan derivatives can be synthesized through a silver(I)-catalyzed tandem reaction of enynones with 4-alkenyl isoxazoles, leading to the formation of 2-(furan-2-yl)-1,2-dihydropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For example, the coordination polymers based on 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate exhibit different dimensionalities and connection modes, which can affect their thermal stabilities and solid-state luminescent properties . The reactivity of various furan-2-carboxaldehyde derivatives in condensation reactions and the effect of microwave irradiation on reaction times and yields also provide valuable information about their chemical properties .
Applications De Recherche Scientifique
Analytical and Spectral Study
4-(Furan-2-yl)pyridine-2-carboxylic Acid and similar furan ring-containing organic ligands have been studied for their synthesis, characterization, and chelating properties. These compounds show varied activities in inhibiting the growth of certain bacteria, indicating potential antimicrobial applications (Patel, 2020).
Antiprotozoal Agents
Derivatives of 4-(Furan-2-yl)pyridine-2-carboxylic Acid have shown promising results as antiprotozoal agents. They exhibit strong DNA affinities and have been effective against certain protozoan infections, with notable in vivo activity in specific mouse models (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, indicating its role in creating complex heterocyclic systems with potential pharmacological interest (Kandinska et al., 2006).
Histone Lysine Demethylase Inhibition
Compounds derived from 4-(Furan-2-yl)pyridine-2-carboxylic Acid have been identified as inhibitors of the KDM4 and KDM5 families of histone lysine demethylases, suggesting their utility in exploring cancer treatments (Westaway et al., 2016).
Antimicrobial Activity
Research on derivatives of Furo[3,2-C]Pyridine, including 4-(Furan-2-yl)pyridine-2-carboxylic Acid, has revealed moderate to good antimicrobial activity against certain bacteria and fungi, broadening the scope of its potential therapeutic applications (Hrasna et al., 2012).
Amplification of Phleomycin Against Bacteria
These compounds have been studied for their role in amplifying the effect of phleomycin against Escherichia coli, suggesting their use in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Synthesis of Heterocyclic Analogues
4-(Furan-2-yl)pyridine-2-carboxylic Acid has been used in the synthesis of heterocyclic analogues of marginalin, contributing to the development of new organic compounds with potential biological activities (Barbier, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
4-(furan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFEZNAJOTLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280705 | |
| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)pyridine-2-carboxylic Acid | |
CAS RN |
914637-24-4 | |
| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)


-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)
![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)
-amino]acetic acid](/img/structure/B1328821.png)
amino]-acetic acid](/img/structure/B1328824.png)
![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)
![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)